molecular formula C9H7BrN2 B8096897 6-Bromo-5-methylquinoxaline

6-Bromo-5-methylquinoxaline

Cat. No.: B8096897
M. Wt: 223.07 g/mol
InChI Key: MMSAUSUYJVUOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C₉H₇BrN₂ It is a derivative of quinoxaline, characterized by the presence of a bromine atom at the sixth position and a methyl group at the fifth position on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylquinoxaline typically involves the bromination of 5-methylquinoxaline. One common method includes the reaction of 5-methylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the reaction temperature and time more precisely. The use of catalysts and solvents that can be easily recycled and reused is also considered to make the process more cost-effective and environmentally friendly .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The quinoxaline ring can be reduced using hydrogenation reactions in the presence of catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

    Reduction: Hydrogen gas, palladium on carbon; conducted under atmospheric or elevated pressures.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylquinoxaline in biological systems involves its interaction with specific molecular targets. For instance, as an anticancer agent, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Additionally, it can induce apoptosis in cancer cells by interfering with tubulin polymerization, thereby affecting cell division .

Comparison with Similar Compounds

    5-Methylquinoxaline: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-5-methylquinoxaline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    6-Fluoro-5-methylquinoxaline: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.

Uniqueness: 6-Bromo-5-methylquinoxaline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its chloro and fluoro analogs .

Properties

IUPAC Name

6-bromo-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSAUSUYJVUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.